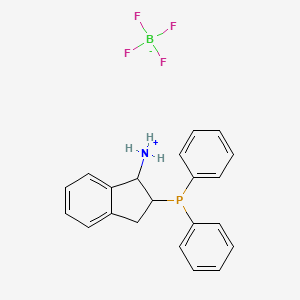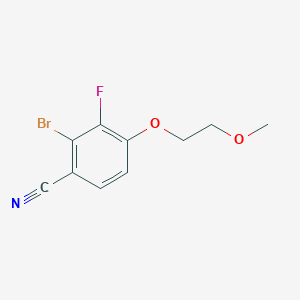![molecular formula C41H36O2P2 B12501743 1,1'-[(6S,8S,13aR)-7,8-Dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-diyl]bis[1,1-diphenylphosphine]](/img/structure/B12501743.png)
1,1'-[(6S,8S,13aR)-7,8-Dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-diyl]bis[1,1-diphenylphosphine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[17-(diphenylphosphanyl)-9,11-dimethyl-8,12-dioxatricyclo[11400(2),?]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl]diphenylphosphane is a complex organic compound that features a unique tricyclic structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [17-(diphenylphosphanyl)-9,11-dimethyl-8,12-dioxatricyclo[11.4.0.0(2),?]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl]diphenylphosphane typically involves multi-step organic reactions. Key steps may include:
- Formation of the tricyclic core through cyclization reactions.
- Introduction of the diphenylphosphanyl groups via phosphination reactions.
- Functional group modifications to achieve the final structure.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Implementation of purification techniques such as chromatography.
- Scale-up processes to produce the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
[17-(diphenylphosphanyl)-9,11-dimethyl-8,12-dioxatricyclo[11.4.0.0(2),?]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl]diphenylphosphane can undergo various chemical reactions, including:
Oxidation: Conversion of phosphanyl groups to phosphine oxides.
Reduction: Reduction of any oxidized functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include:
- Oxidizing agents such as hydrogen peroxide.
- Reducing agents like lithium aluminum hydride.
- Substitution reagents such as halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [17-(diphenylphosphanyl)-9,11-dimethyl-8,12-dioxatricyclo[11.4.0.0(2),?]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl]diphenylphosphane can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology
In biology, this compound may be explored for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.
Medicine
In medicine, research may focus on its potential therapeutic applications, such as anticancer or antimicrobial properties.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers or catalysts.
Mecanismo De Acción
The mechanism by which [17-(diphenylphosphanyl)-9,11-dimethyl-8,12-dioxatricyclo[11.4.0.0(2),?]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl]diphenylphosphane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include:
- Binding to metal ions in coordination complexes.
- Inhibition or activation of specific enzymes.
- Modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to [17-(diphenylphosphanyl)-9,11-dimethyl-8,12-dioxatricyclo[11.4.0.0(2),?]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl]diphenylphosphane include other phosphanyl-substituted tricyclic compounds and ligands used in coordination chemistry.
Uniqueness
The uniqueness of this compound lies in its specific tricyclic structure and the presence of multiple diphenylphosphanyl groups, which may confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C41H36O2P2 |
|---|---|
Peso molecular |
622.7 g/mol |
Nombre IUPAC |
(17-diphenylphosphanyl-9,11-dimethyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C41H36O2P2/c1-30-29-31(2)43-37-26-16-28-39(45(34-21-11-5-12-22-34)35-23-13-6-14-24-35)41(37)40-36(42-30)25-15-27-38(40)44(32-17-7-3-8-18-32)33-19-9-4-10-20-33/h3-28,30-31H,29H2,1-2H3 |
Clave InChI |
LFTYQEBATLFANJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(OC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(O1)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 7'-[4-(2-fluorophenyl)piperazin-1-yl]-1H,2'H-spiro[piperidine-4,3'-[1,2,4]triazolo[4,3-c]pyrimidine]-1-carboxylate](/img/structure/B12501664.png)

![2-({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12501669.png)
![N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12501675.png)
![4-oxo-3,4,7,8-tetrahydro-6H-pyrrolo[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide](/img/structure/B12501676.png)

![8-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine](/img/structure/B12501688.png)
![N-({2-[2-(2-{2-[(6-chlorohexyl)oxy]ethoxy}ethoxy)ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl}methyl)-4-hydroxy-1-[3-methyl-2-(1-oxo-3H-isoindol-2-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B12501697.png)


![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B12501724.png)
![9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12501729.png)
![N-{(E)-[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-4-(morpholin-4-yl)aniline](/img/structure/B12501733.png)
![2-{[2-(dimethylamino)ethyl]sulfanyl}-3-(4-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B12501742.png)
